molecular formula C26H23N3O2S2 B11311795 N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11311795
M. Wt: 473.6 g/mol
InChI Key: QBSXXFUOCKBSQV-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, sulfonation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples are:

  • N-(2-METHOXYPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • N-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can highlight differences in properties such as solubility, stability, and efficacy.

Properties

Molecular Formula

C26H23N3O2S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H23N3O2S2/c1-18-9-8-10-19(15-18)17-32-26-27-16-23(33-20-11-4-3-5-12-20)24(29-26)25(30)28-21-13-6-7-14-22(21)31-2/h3-16H,17H2,1-2H3,(H,28,30)

InChI Key

QBSXXFUOCKBSQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3OC)SC4=CC=CC=C4

Origin of Product

United States

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